molecular formula C11H11FN2O B8349119 1-((3-Fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile

1-((3-Fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile

Cat. No. B8349119
M. Wt: 206.22 g/mol
InChI Key: CBQRLTXQWRMETM-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

Sodium cyanide (2.5 g, 50.8 mmol) was added to a mixture of 4-amino-2-fluorophenol (4.3 g, 33.9 mmol) and cyclobutanone (3.8 mL, 50.8 mmol) in acetic acid (99%, 30 mL) hooked up to a NaOH scrubber and the resulting mixture was stirred at room temperature for 6 h. The mixture was poured in water and the aqueous layer was extracted with EtOAc (3×). The organics were combined, washed with a saturated solution of sodium bicarbonate (4×), dried over sodium sulfate, and evaporated to dryness. The residue was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes to afford 4.8 g of 1-((3-fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.98 (s, 1H), 6.80 (t, 1H), 6.36 (dd, 1H), 6.28 (m, 2H), 2.71-2.62 (m, 2H), 2.35-2.25 (m, 2H), 2.12-2.00 (m, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([F:12])[CH:6]=1.[C:13]1(=O)[CH2:16][CH2:15][CH2:14]1.[OH-].[Na+]>C(O)(=O)C.O>[F:12][C:7]1[CH:6]=[C:5]([NH:4][C:13]2([C:1]#[N:2])[CH2:16][CH2:15][CH2:14]2)[CH:10]=[CH:9][C:8]=1[OH:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Name
Quantity
3.8 mL
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with a saturated solution of sodium bicarbonate (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=C(C=CC1O)NC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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